RKI-1447

描述

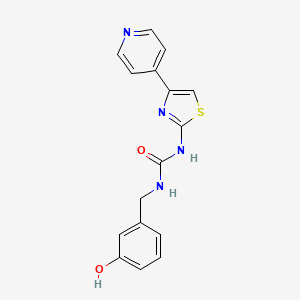

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-13-3-1-2-11(8-13)9-18-15(22)20-16-19-14(10-23-16)12-4-6-17-7-5-12/h1-8,10,21H,9H2,(H2,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVRVPIXWXOKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336679 | |

| Record name | 1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342278-01-6 | |

| Record name | RKI-1447 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1342278016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RKI-1447 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8GZ6C9MKZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

RKI-1447: A Technical Guide to its Chemical Properties, Structure, and ROCK-Inhibiting Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

RKI-1447 is a potent and selective small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This document provides an in-depth technical overview of the chemical properties, structure, and biological activity of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug development who are investigating the therapeutic potential of targeting the ROCK signaling pathway. The information presented herein is compiled from peer-reviewed scientific literature and technical datasheets, with a focus on providing detailed experimental methodologies and quantitative data to facilitate further research and development.

Chemical Properties and Structure

This compound, with the IUPAC name 1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea, is a pyridylthiazole-based urea compound.[1][2] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula

| Property | Value |

| IUPAC Name | 1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea[1] |

| Synonyms | N/A |

| CAS Number | 1342278-01-6[1] |

| Molecular Formula | C₁₆H₁₄N₄O₂S[1] |

| Molecular Weight | 326.37 g/mol [1] |

| SMILES | C1=CC(=CC(=C1)O)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3[1] |

| InChI | InChI=1S/C16H14N4O2S/c21-13-3-1-2-11(8-13)9-18-15(22)20-16-19-14(10-23-16)12-4-6-17-7-5-12/h1-8,10,21H,9H2,(H2,18,19,20,22)[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid/powder[3][4] |

| Purity | ≥98%[5] |

| Solubility | DMSO: ≥ 50 mg/mL (153.20 mM)[3][6]Water: Insoluble (< 0.1 mg/mL)[3] |

| Storage | Store at -20°C[5] |

Mechanism of Action and Signaling Pathway

This compound is a Type I kinase inhibitor that functions by competing with ATP for binding to the catalytic site of ROCK1 and ROCK2.[7][8] X-ray crystallography studies have revealed that this compound interacts with the hinge region and the DFG (Asp-Phe-Gly) motif within the ATP binding pocket of ROCK1.[7] This binding prevents the kinase from phosphorylating its downstream substrates, thereby inhibiting the cellular processes regulated by the ROCK signaling pathway.

The ROCK pathway plays a crucial role in regulating cell shape, motility, and contraction by acting on the cytoskeleton.[3] Key downstream substrates of ROCK include Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[7] Phosphorylation of MLC-2 promotes the assembly of actin-myosin filaments and cellular contractility, while phosphorylation of MYPT-1 inhibits myosin phosphatase activity, leading to a net increase in MLC-2 phosphorylation. This compound effectively suppresses the phosphorylation of both MLC-2 and MYPT-1 in cancer cells.[7]

Biological Activity

This compound is a highly potent inhibitor of both ROCK isoforms, with significantly greater activity against ROCK2. It has demonstrated anti-invasive and anti-tumor activities in various cancer models, particularly in breast cancer.[7]

Table 3: In Vitro Inhibitory Activity

| Target | IC₅₀ (nM) |

| ROCK1 | 14.5[9] |

| ROCK2 | 6.2[9] |

Studies have shown that this compound is highly selective for ROCK kinases. At concentrations up to 10 µM, it does not significantly affect the phosphorylation levels of substrates for other kinases such as AKT, MEK, and S6 kinase.[7] This selectivity translates to specific effects on cellular morphology, where this compound inhibits ROCK-mediated actin stress fiber formation induced by lysophosphatidic acid (LPA), but not the formation of lamellipodia and filopodia stimulated by platelet-derived growth factor (PDGF) and bradykinin, respectively, which are mediated by other signaling pathways.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

In Vitro Kinase Assay (Z-Lyte™ FRET Assay)

This protocol describes the determination of IC₅₀ values for this compound against ROCK1 and ROCK2 using a fluorescence resonance energy transfer (FRET)-based assay.

-

Principle: The assay measures the inhibition of phosphorylation of a synthetic peptide substrate by the ROCK kinase.

-

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Z-Lyte™ Kinase Assay Kit - Ser/Thr 13 Peptide (based on myosin light chain sequence)

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

-

ATP

-

384-well microplate

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in the assay buffer.

-

In a 384-well plate, add 5 ng of ROCK1 or ROCK2 enzyme to each well.

-

Add the diluted this compound or vehicle (DMSO) to the wells.

-

Initiate the kinase reaction by adding the peptide substrate and ATP solution. Final concentrations: 1.5 µM substrate and 12.5 µM ATP for ROCK1; 2 µM substrate and 50 µM ATP for ROCK2.

-

Incubate the reaction mixture for 1 hour at room temperature.

-

Stop the reaction by adding the Z-Lyte™ Development Reagent.

-

Incubate for 1 hour at room temperature to allow for proteolytic cleavage of the unphosphorylated peptide.

-

Measure the fluorescence emission at 445 nm and 520 nm using a fluorescence plate reader.

-

Calculate the ratio of emission signals to determine the percentage of phosphorylation and subsequently the IC₅₀ values.

-

Western Blotting for Phospho-Substrates

This protocol details the procedure to assess the effect of this compound on the phosphorylation of ROCK substrates in cultured cells.

-

Principle: Immunoblotting is used to detect the levels of phosphorylated MLC-2 and MYPT-1 in cell lysates following treatment with this compound.

-

Materials:

-

MDA-MB-231 human breast cancer cells

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MLC2 (Ser19), anti-MLC2, anti-phospho-MYPT1 (Thr853), anti-MYPT1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate MDA-MB-231 cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the total protein or loading control.

-

Cell Migration and Invasion Assays

This section describes the use of a Boyden chamber assay to evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

-

Principle: The assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane matrix (invasion) towards a chemoattractant.

-

Materials:

-

MDA-MB-231 cells

-

Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates

-

Matrigel or other basement membrane extract (for invasion assay)

-

Serum-free cell culture medium

-

Medium with chemoattractant (e.g., 10% fetal bovine serum)

-

This compound

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

-

Procedure:

-

For the invasion assay, coat the top of the inserts with a thin layer of Matrigel and allow it to solidify.

-

Serum-starve MDA-MB-231 cells overnight.

-

Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle.

-

Add the cell suspension to the upper chamber of the inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for a period that allows for cell migration/invasion (e.g., 24 hours).

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells under a microscope to quantify migration/invasion.

-

In Vivo Antitumor Activity in a Mouse Model

This protocol provides a general outline for assessing the efficacy of this compound in a transgenic mouse model of breast cancer.

-

Principle: this compound is administered to tumor-bearing mice, and its effect on tumor growth is monitored over time.

-

Animal Model: MMTV-neu transgenic mice, which spontaneously develop mammary tumors.

-

Materials:

-

MMTV-neu transgenic mice

-

This compound

-

Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin)

-

Calipers for tumor measurement

-

Animal scales

-

-

Procedure:

-

Monitor female MMTV-neu mice for tumor development.

-

Once tumors reach a palpable size (e.g., 75-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 200 mg/kg/day) or vehicle to the respective groups, typically via oral gavage or intraperitoneal injection, for a defined period (e.g., 14 days).

-

Measure tumor dimensions with calipers and mouse body weight regularly (e.g., every 2-3 days).

-

Calculate tumor volume using the formula: (Length × Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy of this compound.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ROCK1 and ROCK2 kinases. Its ability to suppress the ROCK signaling pathway, leading to the inhibition of cancer cell migration, invasion, and tumor growth, makes it a valuable tool for preclinical research. The detailed chemical, structural, and biological information, along with the experimental protocols provided in this guide, are intended to support the scientific community in further exploring the therapeutic potential of this compound and the broader field of ROCK inhibition in oncology and other diseases.

References

- 1. This compound | ROCK | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Frontiers | Actein Inhibits the Proliferation and Adhesion of Human Breast Cancer Cells and Suppresses Migration in vivo [frontiersin.org]

- 9. Oncogenic and tumor-suppressive mouse models for breast cancer engaging HER2/neu - PMC [pmc.ncbi.nlm.nih.gov]

RKI-1447: A Technical Guide to its Selectivity for ROCK1 vs. ROCK2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibitory activity of RKI-1447 against Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and 2 (ROCK2). This compound is a potent, ATP-competitive small molecule inhibitor that has demonstrated significant anti-invasive and anti-tumor activities. This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Analysis of this compound Selectivity

This compound exhibits potent inhibition of both ROCK1 and ROCK2, with a notable preference for ROCK2. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, have been determined through in vitro kinase assays.

| Kinase Target | IC50 (nM) |

| ROCK1 | 14.5[1][2][3][4][5] |

| ROCK2 | 6.2[1][2][3][4][5] |

Table 1: In vitro inhibitory activity of this compound against ROCK1 and ROCK2.

The data clearly indicates that this compound is approximately 2.3 times more potent against ROCK2 than ROCK1. This selectivity is a critical aspect for researchers investigating the specific roles of each ROCK isoform in various cellular processes and disease models.

Experimental Protocols

The determination of this compound's inhibitory activity relies on robust and reproducible experimental methodologies. The following section details the key in vitro kinase assay used to generate the IC50 values.

In Vitro Kinase Inhibition Assay (Z-Lyte® FRET)

A widely used method to quantify the inhibitory potential of compounds against kinases is the Z-Lyte® Fluorescence Resonance Energy Transfer (FRET)-based kinase assay.

Principle: This assay measures the extent of phosphorylation of a specific peptide substrate by the kinase. A FRET signal is generated, which is modulated by the phosphorylation event. Inhibition of the kinase by a compound like this compound results in a decrease in substrate phosphorylation and a corresponding change in the FRET signal.

Detailed Protocol:

-

Reaction Setup: The kinase reaction is typically performed in a 15 µL volume in a 96-well or 384-well plate format.

-

Reagents:

-

Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[2][6]

-

Enzyme: 5 ng of recombinant human ROCK1 or ROCK2 enzyme.[2][6]

-

Substrate: A synthetic peptide substrate based on the myosin light chain sequence (KKRPQRRYSNVF). The concentration is 1.5 µM for ROCK1 and 2 µM for ROCK2.[2][6]

-

ATP: The concentration of ATP is kept near the Km value for each enzyme to ensure sensitive detection of ATP-competitive inhibitors. For ROCK1, 12.5 µM ATP is used, and for ROCK2, 50 µM ATP is used.[2][6]

-

Inhibitor: this compound is serially diluted to various concentrations to determine the IC50 value.

-

-

Incubation: The reaction mixture is incubated for 1 hour at room temperature.[2][6]

-

Detection: After incubation, a development reagent is added, which contains a site-specific protease that cleaves the unphosphorylated substrate. This cleavage disrupts the FRET between the donor (Coumarin) and acceptor (Fluorescein) fluorophores on the peptide. The plate is read on a fluorescence plate reader.

-

Data Analysis: The ratio of donor to acceptor emission is calculated, which is proportional to the amount of phosphorylated substrate. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Visualization

To better understand the mechanism of action of this compound and the experimental procedures, the following diagrams have been generated using the DOT language.

Caption: this compound inhibits ROCK1/2 signaling pathways.

Caption: Workflow for the in vitro kinase inhibition assay.

Conclusion

This compound is a potent inhibitor of both ROCK1 and ROCK2, with a clear selectivity towards ROCK2. The quantitative data, derived from robust in vitro kinase assays, provides a solid foundation for its use as a pharmacological tool to dissect the distinct functions of ROCK isoforms. The detailed experimental protocols and visual representations of the signaling pathways and workflows presented in this guide are intended to support researchers in the fields of cancer biology, cell biology, and drug discovery in their investigations of ROCK-mediated processes.

References

- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound | ROCK | TargetMol [targetmol.com]

RKI-1447: A Technical Guide to its Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1447 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2)[1][2][3]. As a Type I kinase inhibitor, this compound binds to the ATP-binding site of ROCK, interacting with the hinge region and the DFG motif[1][2][4]. This inhibition disrupts the canonical Rho/ROCK signaling cascade, a critical regulator of various cellular processes. Dysregulation of this pathway is implicated in the progression of several diseases, including cancer, glaucoma, and nonalcoholic fatty liver disease[3][5]. This document provides an in-depth technical overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway

The primary mechanism of action for this compound is the direct inhibition of ROCK1 and ROCK2 kinases[1][3]. The Rho GTPase/ROCK pathway is a central regulator of cytoskeletal dynamics, cell migration, and invasion[1][5]. This compound's interference with this pathway leads to significant downstream effects on key cellular substrates and structures.

The canonical activation of this pathway involves GTP-bound RhoA activating ROCK, which in turn phosphorylates multiple downstream substrates. This compound blocks this phosphorylation step, leading to the functional inactivation of the pathway.

References

- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

RKI-1447: A Comprehensive Technical Guide to its Cellular Targets and Molecular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1447 is a potent and selective small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3] As a Type I kinase inhibitor, this compound competitively binds to the ATP-binding site of ROCK kinases, effectively blocking their catalytic activity.[4][5] This inhibition disrupts downstream signaling pathways crucial for various cellular processes, including cytoskeletal organization, cell migration, and proliferation. Consequently, this compound has garnered significant interest as a potential therapeutic agent in oncology and other diseases.[1][2] This technical guide provides an in-depth overview of the cellular targets, molecular effects, and experimental methodologies associated with this compound.

Cellular Targets and Selectivity

The primary cellular targets of this compound are ROCK1 and ROCK2. It exhibits high potency against these kinases with IC50 values in the low nanomolar range.[1][4][6] Kinase profiling studies have demonstrated the selectivity of this compound, with significantly lower activity against other kinases, even at high concentrations.[1][4]

Quantitative Data: Kinase Inhibition Profile

| Kinase | IC50 (nM) | Percent Inhibition @ 1µM | Reference |

| ROCK1 | 14.5 | - | [1][4] |

| ROCK2 | 6.2 | - | [1][4] |

| PKA | - | 85.5% | [4] |

| PKN1/PRK1 | - | 80.5% | [4] |

| p70S6K/RPS6KB1 | - | 61.9% | [4] |

| AKT1 | - | 56.0% | [4] |

| MRCKa/CDC42BPA | - | 50.4% | [4] |

| MEK | No effect at 10µM | - | [1][4] |

| S6 Kinase | No effect at 10µM | - | [1][4] |

Molecular Effects

The inhibition of ROCK1 and ROCK2 by this compound leads to a cascade of molecular events, primarily centered around the regulation of the actin cytoskeleton.

Inhibition of Substrate Phosphorylation

This compound effectively suppresses the phosphorylation of key ROCK substrates, including Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Targeting subunit 1 (MYPT-1).[1][4] This dephosphorylation event is a direct consequence of ROCK inhibition and serves as a reliable biomarker for this compound activity in cellular assays.

Cytoskeletal Reorganization

A hallmark of this compound's molecular action is the disruption of actin stress fibers.[1][4] By inhibiting ROCK, this compound prevents the LPA-induced formation of these structures, which are critical for cell contraction and motility.[1] Notably, this compound does not affect the formation of lamellipodia and filopodia induced by PDGF and bradykinin, respectively, highlighting its specificity for the RhoA/ROCK pathway over Rac1/PAK and Cdc42/PAK pathways.[1]

Signaling Pathway Diagram

Caption: this compound inhibits the RhoA/ROCK signaling pathway.

Cellular and In Vivo Effects

This compound demonstrates significant anti-invasive and anti-tumor activities in various cancer models.

Quantitative Data: Cellular and In Vivo Assays

| Assay | Cell Line | Concentration/Dose | Effect | Reference |

| Anchorage-Independent Growth | MDA-MB-231 | 1 µM | Inhibition of colony formation | [1] |

| Cell Migration (Scratch Assay) | MDA-MB-231 | 1-10 µM | Inhibition of cell migration | [1] |

| Cell Invasion | MDA-MB-231 | 1-10 µM | 53-85% inhibition of invasion | [1] |

| In Vivo Mammary Tumor Growth | ErbB2 Transgenic Mice | 200 mg/kg/day (i.p.) for 14 days | 87% inhibition of tumor growth | [4][6] |

Experimental Protocols

In Vitro Kinase Assay (Z-Lyte® FRET)

This assay measures the ability of this compound to inhibit the phosphorylation of a synthetic peptide substrate by ROCK1 or ROCK2.[4]

Materials:

-

Recombinant ROCK1 or ROCK2 enzyme

-

Z-Lyte® Kinase Assay Kit - Ser/Thr 13 Peptide

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

-

ATP

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 15 µL reaction volume, combine the ROCK enzyme (5 ng), the peptide substrate (1.5 µM for ROCK1, 2 µM for ROCK2), and the diluted this compound.

-

Initiate the reaction by adding ATP (12.5 µM for ROCK1, 50 µM for ROCK2).

-

Incubate at room temperature for 1 hour.

-

Stop the reaction and measure the FRET signal according to the manufacturer's protocol.

-

Calculate IC50 values from the dose-response curves.[4]

Western Blot Analysis of ROCK Substrate Phosphorylation

This method is used to assess the phosphorylation status of MLC-2 and MYPT-1 in cells treated with this compound.[1]

Materials:

-

Cell lines (e.g., MDA-MB-231)

-

This compound

-

Lysis Buffer (e.g., RIPA buffer)

-

Primary antibodies against p-MLC-2, MLC-2, p-MYPT-1, MYPT-1, and a loading control (e.g., tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with various concentrations of this compound for 1 hour.

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate.

Cell Migration Scratch Assay

This assay evaluates the effect of this compound on the migratory capacity of cells.[1]

Materials:

-

Cell lines (e.g., MDA-MB-231)

-

This compound

-

Culture plates

-

Pipette tip or cell scraper

Procedure:

-

Grow cells to a confluent monolayer.

-

Create a "scratch" in the monolayer with a pipette tip.

-

Wash with media to remove detached cells.

-

Add media containing different concentrations of this compound.

-

Image the scratch at time 0 and after a defined period (e.g., 24 hours).

-

Quantify the closure of the scratch to determine the extent of cell migration.

In Vivo Tumor Growth Assay

This protocol describes an in vivo xenograft model to evaluate the anti-tumor efficacy of this compound.[4][6]

Materials:

-

Animal model (e.g., ErbB2 transgenic mice)

-

This compound

-

Vehicle control (e.g., 20% 2-hydroxypropyl-beta-cyclodextrin)

Procedure:

-

Allow tumors to develop in the animal model.

-

Once tumors reach a palpable size, randomize animals into treatment and control groups.

-

Administer this compound (e.g., 200 mg/kg/day, i.p.) or vehicle daily for a specified duration (e.g., 14 days).

-

Measure tumor volume at regular intervals.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis.

-

Calculate tumor growth inhibition.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ROCK1 and ROCK2 kinases. Its ability to disrupt the Rho/ROCK signaling pathway, leading to the inhibition of cell migration and invasion, underscores its potential as a valuable tool for cancer research and therapeutic development. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers investigating the multifaceted roles of ROCK signaling and the therapeutic applications of its inhibitors.

References

- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. axonmedchem.com [axonmedchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

RKI-1447: A Technical Guide to its Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1447 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] These kinases are key regulators of the actin cytoskeleton and are implicated in various cellular processes, including cell adhesion, migration, and contraction.[3] Dysregulation of the ROCK signaling pathway is associated with a number of diseases, including cancer, glaucoma, and cardiovascular disease.[1][4] this compound has emerged as a valuable tool for studying ROCK function and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, along with detailed experimental protocols and pathway visualizations.

Binding Affinity

The binding affinity of this compound for its primary targets, ROCK1 and ROCK2, has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a widely used measure of the potency of an inhibitor.

| Target | IC50 (nM) |

| ROCK1 | 14.5[1][3][5][6][7][8] |

| ROCK2 | 6.2[1][3][5][6][7][8] |

| Table 1: In vitro inhibitory potency of this compound against ROCK1 and ROCK2 kinases. |

This compound demonstrates high potency against both ROCK isoforms, with a slight preference for ROCK2.[1][3][5] It acts as a Type I kinase inhibitor, binding to the ATP-binding site of the kinase domain.[3][9][10] Crystallographic studies of the this compound/ROCK1 complex have revealed that it interacts with the hinge region and the DFG motif of the kinase.[3][9][10]

Binding Kinetics

As of the latest available data, specific kinetic parameters such as the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) for the interaction of this compound with ROCK1 and ROCK2 have not been publicly reported. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are typically employed to determine these parameters but no such studies for this compound are present in the reviewed literature.

Kinase Selectivity

This compound exhibits a high degree of selectivity for ROCK kinases. At a concentration of 1 µM, it shows significantly less inhibition against a panel of other kinases, including PKA, PKN1/PRK1, p70S6K/RPS6kB1, AKT1, and MRCKa/CDC42BPA.[9] Furthermore, at concentrations as high as 10 µM, this compound does not affect the phosphorylation levels of substrates for AKT, MEK, and S6 kinase in human cancer cells.[3][5][9] This selectivity is crucial for minimizing off-target effects in both research and potential therapeutic applications.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Z-Lyte™ FRET Kinase Assay)

The IC50 values for this compound against ROCK1 and ROCK2 were determined using the Invitrogen Z-Lyte™ Fluorescence Resonance Energy Transfer (FRET)-based kinase assay.[9]

Principle: This assay measures the extent of phosphorylation of a synthetic peptide substrate by the kinase. The peptide is labeled with a FRET pair (Coumarin and Fluorescein). Phosphorylation of the peptide protects it from cleavage by a development reagent protease. When the non-phosphorylated peptide is cleaved, FRET is disrupted. The ratio of the emission signals from the two fluorophores is used to calculate the percentage of phosphorylation.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Z-Lyte™ Ser/Thr 13 Peptide (based on myosin light chain sequence: KKRPQRRYSNVF)[9]

-

ATP

-

This compound

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]

-

Z-Lyte™ Development Reagent

-

Stop Reagent

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a dilution series of this compound in DMSO.

-

Kinase Reaction:

-

Add kinase buffer to the wells of a 384-well plate.

-

Add the ROCK1 or ROCK2 enzyme to the wells.

-

Add the this compound dilutions to the wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. The final concentrations are typically 1.5 µM peptide and 12.5 µM ATP for ROCK1, and 2 µM peptide and 50 µM ATP for ROCK2.[9]

-

Incubate the reaction for 1 hour at room temperature.[9]

-

-

Development Reaction:

-

Add the Z-Lyte™ Development Reagent to each well.

-

Incubate for 1 hour at room temperature.

-

-

Stopping the Reaction:

-

Add the Stop Reagent to each well.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader using an excitation wavelength of 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).

-

-

Data Analysis:

-

Calculate the emission ratio (445 nm / 520 nm).

-

Determine the percent inhibition based on controls (no inhibitor and no enzyme).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Rho-ROCK Signaling Pathway

The Rho-ROCK signaling pathway plays a central role in regulating actin cytoskeletal dynamics.

Caption: The Rho-ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates the general workflow for determining the IC50 of a kinase inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. aacrjournals.org [aacrjournals.org]

RKI-1447: A Potent ROCK Inhibitor in the Inhibition of Cellular Proliferation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RKI-1447 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) 1 and 2.[1][2] As a Type I kinase inhibitor, it competitively binds to the ATP-binding site of ROCK, effectively blocking its kinase activity.[1][3] This inhibition of ROCK signaling disrupts downstream cellular processes critical for cell proliferation, migration, and survival, making this compound a valuable tool for cancer research and a potential therapeutic agent. This guide provides a comprehensive overview of the role of this compound in inhibiting cell proliferation, detailing its mechanism of action, experimental validation, and relevant protocols.

Introduction to the Rho/ROCK Signaling Pathway

The Rho family of small GTPases, including RhoA and RhoC, are crucial regulators of various cellular functions such as cell proliferation, survival, and cytoskeleton organization.[1] When activated by binding to GTP, Rho proteins interact with and activate their downstream effectors, primarily ROCK1 and ROCK2.[1] ROCKs, in turn, phosphorylate a multitude of substrates that control actin-myosin contractility, cell adhesion, and motility.[4][5] Key substrates include Myosin Light Chain (MLC) and the Myosin Phosphatase Targeting subunit 1 (MYPT1).[1][6] Phosphorylation of MLC promotes actomyosin contraction, while phosphorylation of MYPT1 inhibits myosin phosphatase activity, leading to a net increase in phosphorylated MLC and enhanced contractility.[5][7] This pathway is frequently dysregulated in cancer, contributing to increased cell migration, invasion, and metastasis.[4][8]

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects by directly inhibiting the enzymatic activity of ROCK1 and ROCK2.[1] X-ray crystallography studies have revealed that this compound binds to the ATP binding pocket of ROCK1, interacting with the hinge region and the DFG motif.[1][3] This binding prevents ATP from accessing the kinase, thereby blocking the phosphorylation of downstream ROCK substrates.

The primary mechanism by which this compound inhibits cell proliferation is through the disruption of the cytoskeleton and the modulation of signaling pathways that control cell growth and survival. By inhibiting ROCK, this compound prevents the phosphorylation of MLC-2 and MYPT-1.[1][3] This leads to a decrease in actin stress fiber formation and a reduction in cellular contractility, which are essential for cell division and movement.[1][9]

Furthermore, this compound has been shown to be highly selective for ROCK kinases. At concentrations up to 10 μM, it does not significantly affect the phosphorylation levels of other key signaling proteins such as AKT, MEK, and S6 kinase, indicating its specific mode of action.[1][10]

Quantitative Data on this compound Efficacy

The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies.

| Parameter | Value | Reference |

| ROCK1 IC50 | 14.5 nM | [1][2][10][11][12][13] |

| ROCK2 IC50 | 6.2 nM | [1][2][10][11][12][13] |

| Inhibition of Mammary Tumor Growth in vivo | 87% | [10][11] |

Table 1: In vitro and in vivo efficacy of this compound.

Experimental Protocols

In Vitro Kinase Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2.

Methodology:

-

A Z-Lyte® FRET-based kinase assay is utilized with a Ser/Thr 13 peptide substrate derived from the myosin light chain sequence.[10]

-

The assay is performed in a 15 μL reaction volume containing 5 ng of either ROCK1 or ROCK2 enzyme in a buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[10][11]

-

For ROCK1, 1.5 μM of peptide substrate and 12.5 μM of ATP are used. For ROCK2, 2 μM of substrate and 50 μM of ATP are used.[10][11]

-

This compound is added in a series of 8-point dilutions, and the reaction is incubated for 1 hour at room temperature.[10][11]

-

The reaction is stopped, and the ratio of phosphorylated to unphosphorylated peptide is determined to calculate the IC50 value.[11]

Cell Viability (MTT) Assay

This assay measures the effect of this compound on the proliferation and survival of cancer cells.

Methodology:

-

Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a density of 1200 cells per well and incubated for 24 hours.[3][10]

-

The cells are then treated with increasing concentrations of this compound or a vehicle control for 72 hours.[3][10]

-

Following treatment, 10 µl of MTT solution (final concentration 0.45 mg/ml) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[10][14]

-

A solubilization solution is added to dissolve the formazan crystals.[14]

-

The absorbance is measured at 540 nm to determine cell viability.[3][10]

Western Blot Analysis

This technique is used to assess the phosphorylation status of ROCK substrates in cells treated with this compound.

Methodology:

-

Cells are treated with various concentrations of this compound for a specified time (e.g., 1 hour).[1]

-

Whole-cell lysates are prepared using a suitable lysis buffer.[15][16]

-

Protein concentration is determined using a BCA assay.[15]

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[16][17]

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of ROCK substrates (e.g., P-MLC-2, MLC-2, P-MYPT-1, MYPT-1).[1]

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[17]

-

The protein bands are visualized using an ECL substrate and an imaging system.[17][18]

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits ROCK, blocking downstream signaling.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's effects on cancer cells.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ROCK1 and ROCK2. Its ability to disrupt the Rho/ROCK signaling pathway leads to a significant reduction in cancer cell proliferation, migration, and invasion. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound as a tool to further investigate the roles of ROCK in cancer and to explore its potential as a therapeutic agent. The high selectivity and potent anti-tumor activity of this compound, both in vitro and in vivo, underscore its promise in the development of novel anti-cancer therapies.[1][9]

References

- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Is a Potent Inhibitor of the Rho-Associated ROCK Kinases with Anti-Invasive and Antitumor Activities in Breast… [ouci.dntb.gov.ua]

- 7. Regulation of Smooth Muscle Myosin Light Chain Phosphatase by Multisite Phosphorylation of the Myosin Targeting Subunit, MYPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound is a potent inhibitor of the Rho-associated ROCK kinases... - CiteAb [citeab.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. axonmedchem.com [axonmedchem.com]

- 13. RKI 1447 dihydrochloride | ROCK inhibitor | Probechem Biochemicals [probechem.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of RKI-1447: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This document summarizes key preclinical data on its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action and in vivo efficacy. Detailed experimental protocols for the key studies cited are also provided to facilitate reproducibility and further investigation.

Introduction

This compound is a small molecule inhibitor that targets the ATP binding site of ROCK1 and ROCK2, playing a crucial role in signaling pathways that govern cell motility, invasion, and proliferation.[1][2] Its potential as an anti-cancer therapeutic has been demonstrated in preclinical models, particularly in breast cancer.[2] A thorough understanding of its pharmacokinetic profile is essential for its continued development and potential clinical translation.

Mechanism of Action: Inhibition of the Rho-ROCK Signaling Pathway

This compound functions as a Type I kinase inhibitor, competitively binding to the ATP pocket of ROCK1 and ROCK2.[1] This binding event prevents the phosphorylation of downstream ROCK substrates, most notably Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[1][2] The inhibition of MLC-2 phosphorylation leads to a reduction in actomyosin contractility, which is critical for cell migration and invasion. The inhibition of MYPT-1 phosphorylation prevents the inactivation of myosin phosphatase, leading to decreased MLC phosphorylation. The overall effect is a disruption of the cellular machinery required for tumor cell invasion and proliferation.

Below is a diagram illustrating the mechanism of action of this compound within the Rho-ROCK signaling pathway.

Caption: this compound inhibits ROCK1/2, preventing downstream phosphorylation and promoting anti-tumor effects.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in rats. While efficacy studies have been conducted in mice, specific pharmacokinetic data for this species are not currently available in the cited literature.

Rat Pharmacokinetic Parameters

A study utilizing UPLC-MS/MS for plasma concentration analysis in rats following intravenous (IV) and oral (PO) administration yielded the following pharmacokinetic parameters.

| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |

| T1/2z (h) | 6.2 ± 2.0 | 7.0 ± 5.9 |

| Tmax (h) | - | 1.8 ± 1.1 |

| Cmax (ng/mL) | - | 235.8 ± 123.4 |

| AUC(0-t) (ng·h/mL) | 1489.2 ± 384.7 | 1089.4 ± 411.2 |

| AUC(0-∞) (ng·h/mL) | 1551.9 ± 423.8 | 1140.8 ± 449.6 |

| Vz (L/kg) | 11.4 ± 4.1 | - |

| CLz (L/h/kg) | 1.3 ± 0.3 | - |

| Bioavailability (%) | - | 7.3 |

Data presented as mean ± standard deviation.

The data indicate that this compound exhibits a relatively short half-life in rats and has low oral bioavailability (7.3%).[3]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a transgenic mouse model of breast cancer.

Mammary Tumor Growth Inhibition in an ErbB2 Transgenic Mouse Model

In a study using the FVB/N-Tg(MMTVneu) transgenic mouse model, which spontaneously develops mammary tumors, this compound demonstrated significant anti-tumor efficacy.

| Treatment Group | Dose | Route | % Change in Tumor Volume |

| Vehicle | - | i.p. | +68.3% |

| This compound | 200 mg/kg/day | i.p. | +8.8% |

Treatment with this compound resulted in an 87% inhibition of mammary tumor growth compared to the vehicle control group.

Experimental Protocols

Quantification of this compound in Rat Plasma by UPLC-MS/MS

This protocol describes the method used to determine the concentration of this compound in rat plasma.[3]

-

Sample Preparation:

-

To 50 µL of rat plasma, add an internal standard (e.g., diazepam).

-

Precipitate proteins by adding acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

UPLC-MS/MS System:

-

Chromatography: Ultra-performance liquid chromatography (UPLC) with a BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) of the following transitions:

-

This compound: m/z 327.1 → 204.0

-

Internal Standard (Diazepam): m/z 285.1 → 193.3

-

-

Below is a workflow diagram for the UPLC-MS/MS quantification of this compound.

Caption: Workflow for the quantification of this compound in plasma samples.

In Vivo Mammary Tumor Efficacy Study

This protocol provides an overview of the in vivo efficacy study of this compound in a breast cancer mouse model.

-

Animal Model: FVB/N-Tg(MMTVneu) transgenic mice, which spontaneously develop mammary tumors.

-

Treatment Groups:

-

Vehicle control (intraperitoneal injection).

-

This compound (200 mg/kg/day, intraperitoneal injection).

-

-

Study Procedure:

-

Monitor female mice for the development of palpable mammary tumors.

-

Once tumors reach a predetermined size, randomize mice into treatment groups.

-

Administer treatment daily for the duration of the study.

-

Measure tumor volume at regular intervals using calipers.

-

Monitor animal body weight and overall health.

-

-

Endpoint: The primary endpoint is the change in tumor volume from the start to the end of the treatment period.

Western Blot Analysis of ROCK Substrate Phosphorylation

This protocol outlines the general procedure for assessing the effect of this compound on the phosphorylation of its downstream targets, MLC-2 and MYPT-1.

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., MDA-MB-231 breast cancer cells) under standard conditions.

-

Treat cells with varying concentrations of this compound or vehicle control for a specified time.

-

-

Protein Extraction:

-

Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated MLC-2 (p-MLC-2), total MLC-2, phosphorylated MYPT-1 (p-MYPT-1), and total MYPT-1. A loading control (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Quantification: Densitometry analysis of the bands can be performed to quantify the relative levels of phosphorylated proteins compared to total protein and the loading control.

Below is a workflow diagram for the Western blot analysis.

Caption: Workflow for Western blot analysis of protein phosphorylation.

Conclusion

The available preclinical data demonstrate that this compound is a potent inhibitor of the Rho-ROCK signaling pathway with significant anti-tumor activity in a mouse model of breast cancer. The pharmacokinetic profile in rats indicates a short half-life and low oral bioavailability, suggesting that parenteral administration may be more effective. Further studies are warranted to fully characterize the pharmacokinetic properties of this compound in other species, including mice, to better correlate pharmacokinetic and pharmacodynamic relationships and to guide the design of future clinical investigations. The detailed methodologies provided in this guide should serve as a valuable resource for researchers in the field of oncology and drug development.

References

The Impact of RKI-1447 on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), on gene expression. This document summarizes key findings from preclinical studies, details the experimental methodologies used, and visualizes the critical signaling pathways involved.

Executive Summary

This compound is a small molecule inhibitor targeting ROCK1 and ROCK2, kinases that play a pivotal role in various cellular processes, including cytoskeletal organization, cell migration, and proliferation.[1][2] Dysregulation of the Rho/ROCK signaling pathway is implicated in the progression and metastasis of several cancers.[3] This guide focuses on the molecular consequences of this compound treatment, specifically its impact on the transcriptome of cancer cells. The primary focus of this guide is a study by Dyberg et al. which investigated the effects of this compound on medulloblastoma cells.[3]

Quantitative Gene Expression Analysis

Treatment of the Group 3 medulloblastoma cell line D425 with 1 µM this compound for 24 hours resulted in significant alterations in the expression of 995 genes. Of these, 661 genes were downregulated, and 334 genes were upregulated, indicating a substantial transcriptomic shift induced by ROCK inhibition.[2]

Downregulated Genes and Pathways

Gene Set Enrichment Analysis (GSEA) of the downregulated genes revealed a significant over-representation of genes associated with key cancer progression pathways.

Table 1: Key Downregulated Signaling Pathways Following this compound Treatment [3]

| Pathway | Description |

| TNFα Signaling via NFκβ | This pathway is crucial for inflammation, cell survival, and proliferation. Its downregulation suggests an anti-inflammatory and anti-proliferative effect of this compound. |

| Epithelial-Mesenchymal Transition (EMT) | EMT is a process by which epithelial cells acquire mesenchymal characteristics, enhancing motility and invasion, and is a hallmark of metastasis. Inhibition of this pathway is a key indicator of the anti-metastatic potential of this compound. |

Table 2: Expression Changes of Key Proteins in Pathways Downregulated by this compound [3]

| Protein | Pathway | Effect of this compound |

| RHOA | Rho/ROCK Signaling | Downregulated |

| RHOB | Rho/ROCK Signaling | Downregulated |

| JUN | TNFα/NFκβ Signaling | Downregulated |

| Vimentin | Epithelial-Mesenchymal Transition | Downregulated |

Note: The comprehensive list of all 995 differentially expressed genes, including their respective fold changes and p-values, is available in Table S4 of the supplementary materials of the publication by Dyberg et al., Cancers (Basel) 2020 Jan; 12(1): 73.[2]

Upregulated Genes

While the primary anti-cancer effects of this compound appear to be mediated by the downregulation of pro-tumorigenic pathways, 334 genes were observed to be upregulated.[2] A detailed analysis of these genes and their associated pathways can be found in the aforementioned supplementary data of the pivotal study.

Experimental Protocols

The following section details the methodologies employed in the key study by Dyberg et al. to assess the impact of this compound on gene expression.

Cell Culture and Treatment

-

Cell Line: D425 medulloblastoma Group 3 cells, known for their metastatic features, were used.[2]

-

Treatment: Cells were treated with 1 µM this compound or a vehicle control (0.01% DMSO) for 24 hours. The experiment was performed in triplicate.[3]

RNA Sequencing and Analysis

-

RNA Purification: Total RNA was extracted from the treated and control cells using the RNeasy Kit (Qiagen).[3]

-

Quality Control: The integrity and quality of the purified RNA were assessed using an Agilent Tapestation.[3]

-

RNA Sequencing: The samples were subjected to RNA sequencing to determine the expression levels of all genes.

-

Differential Expression Analysis: The resulting sequencing data was analyzed to identify genes with statistically significant changes in expression between the this compound treated and vehicle control groups.[2]

-

Gene Set Enrichment Analysis (GSEA): GSEA was performed on the differentially expressed genes to identify the biological pathways that were significantly enriched among the up- and downregulated genes.[3]

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways Affected by this compound

The following diagrams illustrate the key signaling pathways modulated by this compound.

References

Initial Studies on RKI-1447 in Novel Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies of RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), in various novel disease models. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant signaling pathways and workflows to support further research and development of this compound.

Core Mechanism of Action

This compound is a Type I kinase inhibitor that competitively binds to the ATP-binding site of ROCK1 and ROCK2.[1][2] This interaction, primarily with the hinge region and the DFG motif, prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[1][3] The inhibition of this signaling cascade leads to the disruption of actin cytoskeleton organization and downstream cellular processes, including cell migration, invasion, and proliferation.[1][3]

Signaling Pathway of this compound Inhibition

The primary mechanism of this compound involves the inhibition of the Rho/ROCK signaling pathway, a critical regulator of cellular contractility and motility.

Preclinical Efficacy in Breast Cancer Models

Initial groundbreaking studies on this compound focused on its anti-cancer properties, particularly in breast cancer. These studies established its potency and selectivity, laying the foundation for its exploration in other disease contexts.

Quantitative Data: Breast Cancer

| Parameter | Cell Line/Model | Value | Reference |

| IC50 (ROCK1) | In vitro kinase assay | 14.5 nM | [4] |

| IC50 (ROCK2) | In vitro kinase assay | 6.2 nM | [4] |

| Tumor Growth Inhibition | MMTV-neu transgenic mouse model | 87% | [3] |

| Anchorage-Independent Growth Inhibition (IC50) | MDA-MB-231 | ~1 µM | [1] |

Experimental Protocols: Breast Cancer

In Vitro Kinase Assay: The inhibitory activity of this compound on ROCK1 and ROCK2 was determined using the Z-Lyte® FRET kinase assay (Invitrogen). The assay was performed with purified ROCK1 and ROCK2 enzymes and a synthetic peptide substrate. The IC50 values were calculated from dose-response curves.[1]

Cell Lines and Culture: Human breast cancer cell lines MDA-MB-231 and MDA-MB-468 were utilized. Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics.

Western Blot Analysis: To assess the inhibition of ROCK signaling, cells were treated with this compound, and cell lysates were subjected to Western blotting to detect the phosphorylation levels of ROCK substrates, such as MLC-2 and MYPT-1.[1]

Cell Migration and Invasion Assays: Migration was assessed using a scratch-wound healing assay, and invasion was measured using a Matrigel invasion assay. The ability of this compound to inhibit these processes was quantified by measuring the closure of the scratch or the number of invaded cells, respectively.[1]

Anchorage-Independent Growth Assay: The effect on anchorage-independent growth, a hallmark of transformation, was determined by a soft agar colony formation assay. Cells were plated in soft agar with various concentrations of this compound, and colony formation was assessed after several weeks.[1]

In Vivo Tumor Growth Studies: The in vivo efficacy was evaluated in the MMTV-neu transgenic mouse model of breast cancer. Tumor-bearing mice were treated with this compound, and tumor growth was monitored over time.[3]

Novel Disease Model Applications

Building on the foundational work in breast cancer, the therapeutic potential of this compound has been explored in several novel disease models.

Neuroblastoma

Recent studies have investigated this compound as a potential therapeutic agent for high-risk neuroblastoma, a pediatric cancer with poor prognosis.

Key Findings:

-

Treatment with this compound resulted in decreased growth, increased cell death, and inhibition of the N-MYC oncogene in both in vitro and in vivo models of neuroblastoma.[5][6]

-

This compound demonstrated synergistic anti-tumor effects when combined with BET inhibitors, a class of drugs targeting epigenetic regulators.[5][6]

Experimental Models:

-

In vitro: Various neuroblastoma cell lines were used to assess the effects of this compound on cell viability, apoptosis, and protein expression.

-

In vivo: The TH-MYCN transgenic mouse model, which develops spontaneous neuroblastomas, and zebrafish xenograft models were utilized to evaluate the in vivo efficacy of this compound.[5][6]

Glaucoma

This compound has been investigated for its potential to lower intraocular pressure (IOP), a major risk factor for glaucoma.

Quantitative Data: Glaucoma

| Parameter | Model | Result | Reference |

| Intraocular Pressure (IOP) Reduction | Porcine ex vivo pigmentary glaucoma model | Reduced from 20.14 ± 2.59 mmHg to 13.38 ± 0.91 mmHg | [7][8] |

| Outflow Facility | Porcine ex vivo pigmentary glaucoma model | Partially reversed pigment-induced reduction | [7][8] |

| Phagocytosis | Primary porcine trabecular meshwork cells | Reversed pigment-induced reduction | [8] |

Experimental Protocol: Porcine Ex Vivo Glaucoma Model Fresh porcine anterior chambers were perfused with a pigment medium to induce a state mimicking pigmentary glaucoma, characterized by elevated IOP. After establishing this condition, the anterior chambers were treated with this compound. IOP was continuously monitored, and the outflow facility was calculated. Primary trabecular meshwork (TM) cells were isolated and cultured to study the cellular mechanisms, including effects on the actin cytoskeleton and phagocytosis.[7][8]

Spinal Cord Injury

The potential of this compound to promote recovery after spinal cord injury (SCI) has also been explored.

Key Findings:

-

In a rat model of spinal cord compression injury, treatment with this compound led to significant improvements in sensory and motor behavior.[9][10]

-

Histological analysis suggested that this compound treatment resulted in improved morphological outcomes following injury.[10]

Experimental Protocol: Rat Spinal Cord Compression Injury Model Adult Sprague Dawley rats underwent a laminectomy followed by a controlled compression of the spinal cord using a clip. Following the injury, animals were treated with different doses of this compound (e.g., 0.3 µg/kg and 0.6 µg/kg). Behavioral recovery was assessed at various time points post-injury using standardized tests such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale, as well as tests for sensory responses. Histological analysis of the spinal cord tissue was performed to evaluate the extent of tissue damage and any potential neuroprotective or regenerative effects of the treatment.[9][10]

Conclusion and Future Directions

The initial studies on this compound have demonstrated its therapeutic potential across a range of disease models, from cancer to glaucoma and spinal cord injury. Its well-defined mechanism of action as a potent ROCK inhibitor provides a strong rationale for its efficacy in these diverse pathologies where Rho/ROCK signaling is implicated.

Future research should focus on:

-

Elucidating the detailed molecular mechanisms underlying the observed therapeutic effects in these novel disease models.

-

Conducting further preclinical studies to optimize dosing and treatment regimens and to assess long-term safety and efficacy.

-

Exploring the potential of this compound in other disease areas where ROCK signaling is known to play a pathological role, such as fibrosis and cardiovascular diseases.

This technical guide serves as a foundational resource for scientists and researchers interested in the continued development of this compound as a promising therapeutic agent.

References

- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The ROCK-1/2 inhibitor this compound blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ki.se [ki.se]

- 7. This compound, a Rho kinase inhibitor, causes ocular hypotension, actin stress fiber disruption, and increased phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a Rho kinase inhibitor, causes ocular hypotension, actin stress fiber disruption, and increased phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kurdishstudies.net [kurdishstudies.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical Models of RKI-1447-Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical models governing the interaction between the potent and selective Rho-associated coiled-coil kinase (ROCK) inhibitor, RKI-1447, and its protein targets. This document details the molecular mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor targeting ROCK1 and ROCK2, serine/threonine kinases that are critical regulators of cellular processes such as cytoskeletal organization, cell migration, and proliferation.[1][2][3] Dysregulation of the ROCK signaling pathway is implicated in various pathologies, including cancer, glaucoma, and nonalcoholic fatty liver disease, making ROCK an attractive therapeutic target.[4] this compound has demonstrated significant anti-invasive and anti-tumor activities in preclinical studies.[1][3]

Molecular Mechanism of Action

This compound functions as a Type I kinase inhibitor, competitively binding to the ATP-binding pocket of the ROCK kinase domain.[1][2][3][5] This mode of inhibition prevents the binding of ATP, thereby blocking the phosphorylation of downstream ROCK substrates.

Structural Insights from Crystallography

Crystal structures of the this compound/ROCK1 complex have revealed the specific molecular interactions that underpin its inhibitory activity.[1][5][6] this compound docks into the ATP binding site, engaging with two key regions:

-

The Hinge Region: This region connects the N- and C-lobes of the kinase domain and is crucial for inhibitor binding.

-

The DFG Motif: Named for its conserved Asp-Phe-Gly sequence, this motif is located at the start of the activation loop and plays a critical role in catalysis.

The specific hydrogen bonds and van der Waals interactions between this compound and the amino acid residues within these regions are responsible for its high affinity and selectivity.

Quantitative Data

The inhibitory potency of this compound against ROCK1 and ROCK2 has been quantified through in vitro kinase assays.

| Target | IC50 (nM) | Reference |

| ROCK1 | 14.5 | [3][4][6] |

| ROCK2 | 6.2 | [3][4][6] |

Signaling Pathway

This compound exerts its cellular effects by inhibiting the RhoA/ROCK signaling pathway. This pathway is a central regulator of actin-myosin contractility.

References

- 1. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. | Sigma-Aldrich [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

RKI-1447: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1447 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases 1 and 2 (ROCK1 and ROCK2).[1][2] As a critical component of the Rho GTPase signaling pathway, ROCK plays a pivotal role in regulating cellular processes such as actin cytoskeleton organization, cell adhesion, migration, and proliferation.[1][3] Dysregulation of the ROCK signaling pathway is implicated in various pathologies, including cancer metastasis. This compound acts as a Type I kinase inhibitor, binding to the ATP-binding site of ROCK and effectively suppressing its kinase activity.[1][4] This inhibition leads to a reduction in the phosphorylation of downstream substrates like Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1), resulting in the disruption of actin stress fibers and a decrease in cell motility and invasion.[1][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, signaling, and migration.

Mechanism of Action

This compound selectively inhibits ROCK1 and ROCK2, leading to the downstream effects illustrated in the signaling pathway diagram below. This potent inhibitor has been shown to suppress cancer cell migration, invasion, and anchorage-independent growth.[1][2]

References

- 1. axionbiosystems.com [axionbiosystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. clyte.tech [clyte.tech]

- 5. This compound is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RKI-1447 In Vivo Studies

These application notes provide a comprehensive guide for researchers utilizing the potent and selective ROCK1/2 inhibitor, RKI-1447, in preclinical in vivo studies. The information compiled herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a small molecule inhibitor that targets the Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2.[1][2][3] These kinases are crucial mediators of the Rho GTPase signaling pathway, which plays a significant role in various cellular processes, including cytoskeletal organization, cell migration, and invasion.[1][2] Dysregulation of the Rho/ROCK pathway is implicated in the progression and metastasis of various cancers, making ROCK inhibitors like this compound a subject of interest for therapeutic development.[1][2][4] this compound has demonstrated anti-invasive and anti-tumor activities in preclinical models of breast cancer and neuroblastoma.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Assay Type | Reference |

| ROCK1 | 14.5 nM | Z-Lyte FRET kinase assay | [5] |

| ROCK2 | 6.2 nM | Z-Lyte FRET kinase assay | [5] |

Table 2: In Vivo Dosage and Efficacy of this compound in a Breast Cancer Model

| Animal Model | Dosage | Administration Route | Vehicle | Treatment Schedule | Efficacy | Reference |

| MMTV/neu Transgenic Mice | 200 mg/kg | Intraperitoneal (i.p.) | 20% 2-hydroxypropyl-beta-cyclodextrin (HPCD) | Daily for 14 days | 87% inhibition of mammary tumor growth; treated tumors were 7.7-fold smaller than controls.[5][6] | [6] |

Table 3: In Vivo Dosage in a Spinal Cord Injury Model

| Animal Model | Dosage | Administration Route | Vehicle | Treatment Schedule | Efficacy | Reference |

| Sprague Dawley Rats | 0.3 and 0.6 µg/kg/b.w. | Not specified | Not specified | Not specified | Dose-dependent improvement in behavioral and histological outcomes. The 28-day treatment showed more promising results than a 14-day treatment.[7][8] | [7] |

Note on Dosage Discrepancy: A significant difference in the effective in vivo dosage has been reported between studies (mg/kg vs. µg/kg). This could be due to the different animal models and disease contexts. Researchers should perform pilot studies to determine the optimal and tolerable dose for their specific experimental setup.

Signaling Pathway

This compound functions by inhibiting the ROCK1 and ROCK2 kinases, which are downstream effectors of the small GTPase RhoA. This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Target Subunit 1 (MYPT1).[2][9] The dephosphorylation of these substrates leads to a disruption of actin stress fiber formation, which in turn inhibits cancer cell migration and invasion.[1][2][9]

Experimental Protocols

4.1. Preparation of this compound for In Vivo Administration

-

For Intraperitoneal (i.p.) Injection (based on a breast cancer model):

-

Prepare a 20% (w/v) solution of 2-hydroxypropyl-beta-cyclodextrin (HPCD) in sterile water.

-

Weigh the required amount of this compound powder.

-